molecular formula C22H19ClN2O3S B1226107 2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide

2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B1226107
M. Wt: 426.9 g/mol
InChI Key: XYHKGPIVBRCZEV-UHFFFAOYSA-N
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Description

2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study synthesized a series of 4-thiazolidinone derivatives, including compounds related to 2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide, and evaluated their antimicrobial and anticancer potentials. The findings indicated significant antimicrobial and anticancer activities in these compounds (Deep et al., 2016).

Biological Activity Against Microbial Strains

Another research focused on similar compounds, investigating their biological activity against various microbial strains. This study also highlighted the importance of structure-activity relationships in understanding the efficacy of these compounds (Imramovský et al., 2011).

Anticonvulsant Activity

A related study synthesized new derivatives of ameltolide, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, evaluating them for anticonvulsant activities. These compounds showed promising results in several anticonvulsant models (Lambert et al., 1995).

Antiviral Activity

In 2019, research was conducted on the synthesis and antiviral activity of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives. These derivatives showed significant antiviral activity, highlighting the potential of related compounds in antiviral research (Demchenko et al., 2019).

Nematocidal Activity

A 2022 study synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which demonstrated good nematocidal activities against Bursaphelenchus xylophilus. This research suggests the potential use of these compounds in developing new nematicides (Liu et al., 2022).

Bactericidal Activity Against MRSA

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted significant bactericidal properties, indicating the potential for antibiotic development (Zadrazilova et al., 2015).

properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C22H19ClN2O3S/c1-28-17-10-8-16(9-11-17)24-22(27)19-4-2-3-5-20(19)25-21(26)14-29-18-12-6-15(23)7-13-18/h2-13H,14H2,1H3,(H,24,27)(H,25,26)

InChI Key

XYHKGPIVBRCZEV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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